molecular formula C10H15ClO3S B7819476 L(-)-10-Camphorsulfonyl chloride

L(-)-10-Camphorsulfonyl chloride

Cat. No.: B7819476
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-MHPPCMCBSA-N
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Description

L(-)-10-Camphorsulfonyl chloride is a chemical compound with the molecular formula C10H15ClO3S. It is a derivative of camphor and is known for its unique bicyclic structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L(-)-10-Camphorsulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with camphor, a naturally occurring compound.

    Oxidation: Camphor is oxidized to form camphorquinone.

    Sulfonylation: Camphorquinone is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form the desired product.

The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

L(-)-10-Camphorsulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: It can also undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L(-)-10-Camphorsulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamides and sulfonate esters.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with sulfonamide functional groups.

    Biological Research: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in proteins.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of L(-)-10-Camphorsulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form sulfonamides, sulfonate esters, and other derivatives.

Comparison with Similar Compounds

L(-)-10-Camphorsulfonyl chloride is unique due to its bicyclic structure and the presence of both a ketone and a sulfonyl chloride functional group. Similar compounds include:

    Camphorsulfonic Acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride group.

    Camphorquinone: The oxidized form of camphor, used as an intermediate in the synthesis of this compound.

    Sulfonyl Chlorides: Other sulfonyl chlorides with different alkyl or aryl groups, used in similar chemical reactions.

These compounds share some reactivity patterns but differ in their specific applications and the nature of their functional groups.

Properties

IUPAC Name

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-MHPPCMCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-50-5
Record name 10-Camphorsulfonyl chloride
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